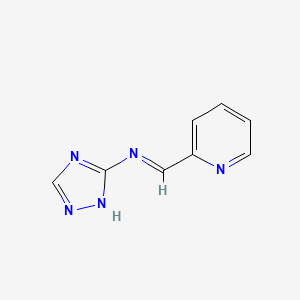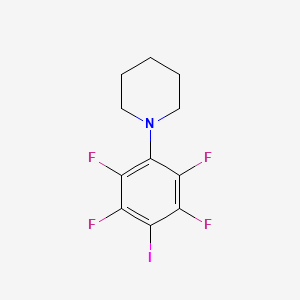
1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine is an organic compound that features a piperidine ring substituted with a tetrafluorinated iodophenyl group This compound is of interest due to its unique chemical properties, which are influenced by the presence of both fluorine and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2,3,5,6-tetrafluoro-4-iodoaniline with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce hydroxylated or carbonylated products.
Applications De Recherche Scientifique
1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Its unique electronic properties make it a candidate for the development of advanced materials, such as organic semiconductors.
Chemical Biology: The compound can be used as a probe to study biological processes involving fluorinated aromatic compounds.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate radiolabeling for imaging studies.
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)piperidine: Lacks the fluorine atoms, resulting in different reactivity and applications.
1-(2,3,5,6-Tetrafluorophenyl)piperidine:
1-(2,3,5,6-Tetrafluoro-4-bromophenyl)piperidine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness: 1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine is unique due to the combination of fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
15368-92-0 |
|---|---|
Formule moléculaire |
C11H10F4IN |
Poids moléculaire |
359.10 g/mol |
Nom IUPAC |
1-(2,3,5,6-tetrafluoro-4-iodophenyl)piperidine |
InChI |
InChI=1S/C11H10F4IN/c12-6-8(14)11(9(15)7(13)10(6)16)17-4-2-1-3-5-17/h1-5H2 |
Clé InChI |
VRHIZVGNGXCUTP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C(=C(C(=C2F)F)I)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)



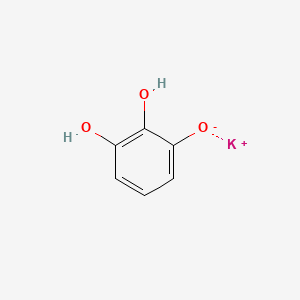
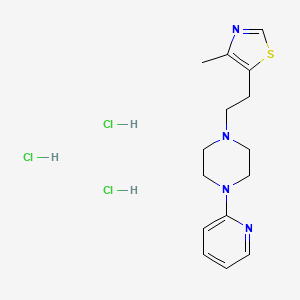

![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)
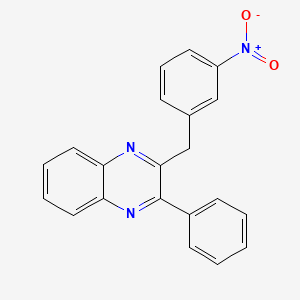

![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)

